3-Bromo-4-(2-(cyclopropylamino)-2-oxoethoxy)benzoic acid

Catalog No.
S16160171
CAS No.
M.F
C12H12BrNO4
M. Wt
314.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-4-(2-(cyclopropylamino)-2-oxoethoxy)benzoi...

Product Name

3-Bromo-4-(2-(cyclopropylamino)-2-oxoethoxy)benzoic acid

IUPAC Name

3-bromo-4-[2-(cyclopropylamino)-2-oxoethoxy]benzoic acid

Molecular Formula

C12H12BrNO4

Molecular Weight

314.13 g/mol

InChI

InChI=1S/C12H12BrNO4/c13-9-5-7(12(16)17)1-4-10(9)18-6-11(15)14-8-2-3-8/h1,4-5,8H,2-3,6H2,(H,14,15)(H,16,17)

InChI Key

JYPXLZOCGFSISB-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)COC2=C(C=C(C=C2)C(=O)O)Br

3-Bromo-4-(2-(cyclopropylamino)-2-oxoethoxy)benzoic acid is a complex organic compound featuring a bromine atom and a cyclopropylamino group attached to a benzoic acid backbone. The molecular formula for this compound is C14H16BrNO4C_{14}H_{16}BrNO_4, and it is characterized by its unique structural arrangement, which contributes to its chemical properties and biological activities. The presence of the cyclopropylamino moiety enhances the compound's potential as a pharmaceutical agent due to its ability to interact with biological targets.

Typical of carboxylic acids and aromatic compounds, including:

  • Esterification: Reacting with alcohols to form esters.
  • Nucleophilic substitution: The bromine atom can be substituted by various nucleophiles, allowing for the synthesis of derivatives.
  • Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde under appropriate conditions.

These reactions are significant for synthesizing analogs or derivatives that may exhibit different biological activities or improved pharmacological profiles.

3-Bromo-4-(2-(cyclopropylamino)-2-oxoethoxy)benzoic acid has been investigated for its potential biological activities. Preliminary studies suggest that it may have:

  • Anti-inflammatory properties: Similar compounds have shown efficacy in inhibiting pathways associated with inflammation.
  • Antimicrobial activity: The structural features may contribute to interactions with microbial targets.
  • Potential as a kinase inhibitor: Compounds with similar structures have been explored as inhibitors of various kinases, which are critical in cancer and other diseases.

Further research is needed to elucidate the specific mechanisms through which this compound exerts its biological effects.

The synthesis of 3-Bromo-4-(2-(cyclopropylamino)-2-oxoethoxy)benzoic acid typically involves multi-step organic reactions:

  • Bromination: Starting from 4-(2-(cyclopropylamino)-2-oxoethoxy)benzoic acid, bromination can be achieved using bromine or N-bromosuccinimide in a suitable solvent.
  • Formation of the cyclopropylamino group: This can be synthesized from cyclopropylamine and an appropriate electrophile, such as an ester or acyl chloride.
  • Final coupling: The brominated intermediate can then be coupled with the cyclopropylamino derivative through standard coupling reactions.

These methods emphasize the importance of functional group transformations and strategic planning in organic synthesis.

3-Bromo-4-(2-(cyclopropylamino)-2-oxoethoxy)benzoic acid has potential applications in various fields:

  • Pharmaceuticals: As a lead compound in drug discovery, particularly for anti-inflammatory and antimicrobial agents.
  • Chemical probes: In biochemical studies to investigate specific pathways or targets in cellular systems.
  • Material science: As a building block for developing new materials with specific properties.

Its unique structure makes it a valuable candidate for further exploration in these areas.

Interaction studies involving 3-Bromo-4-(2-(cyclopropylamino)-2-oxoethoxy)benzoic acid focus on its binding affinity to various biological targets. Techniques such as:

  • Molecular docking: To predict how the compound interacts with proteins or enzymes.
  • In vitro assays: To evaluate its efficacy against specific cell lines or microbial strains.

These studies help establish the compound's mechanism of action and therapeutic potential.

Several compounds share structural similarities with 3-Bromo-4-(2-(cyclopropylamino)-2-oxoethoxy)benzoic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-Bromobenzoic acidBromine at position 3 on benzoic acidSimpler structure, primarily used as an intermediate
4-Amino-3-bromobenzoic acidAmino group at position 4Enhanced solubility and potential biological activity
3-Bromo-2,4,5-trifluorobenzoic acidMultiple fluorine substitutionsIncreased lipophilicity and altered reactivity
N-(Cyclopropyl)-4-hydroxybenzamideHydroxy group instead of carboxylic acidPotential analgesic properties

The uniqueness of 3-Bromo-4-(2-(cyclopropylamino)-2-oxoethoxy)benzoic acid lies in its combination of bromination and the cyclopropylamino group, which may provide distinct pharmacological properties not found in simpler analogs. This specificity makes it an interesting candidate for further research in medicinal chemistry.

XLogP3

2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

312.99497 g/mol

Monoisotopic Mass

312.99497 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-15

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